Cas no 2171758-21-5 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)

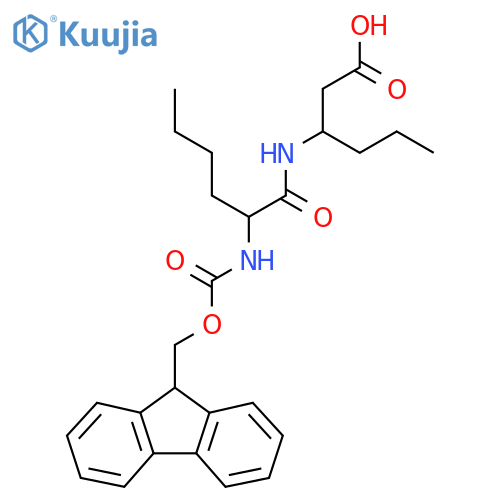

2171758-21-5 structure

商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid

- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid

- 2171758-21-5

- EN300-1495755

-

- インチ: 1S/C27H34N2O5/c1-3-5-15-24(26(32)28-18(10-4-2)16-25(30)31)29-27(33)34-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,3-5,10,15-17H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: CDUQBJXFEFNDPB-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NC(CC(=O)O)CCC)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 13

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495755-0.5g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1495755-250mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1495755-0.25g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1495755-5.0g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1495755-0.05g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1495755-100mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1495755-1000mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1495755-2500mg |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1495755-2.5g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1495755-0.1g |

3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hexanoic acid |

2171758-21-5 | 0.1g |

$2963.0 | 2023-06-05 |

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

2171758-21-5 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量